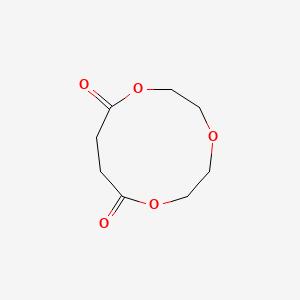
1,4,7-Trioxacycloundecane-8,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trioxacycloundecane-8,11-dione is a macrocyclic compound characterized by an 11-membered ring structure containing three oxygen atoms and two ketone groups. This compound is known for its ability to form stable complexes with metal ions, making it a valuable molecule in various fields of research and industry.
Preparation Methods
1,4,7-Trioxacycloundecane-8,11-dione can be synthesized through the high-dilution coupling of bi-functional monomers such as maleic acid and bis(chloroethyl)ether. The reaction typically involves sol-gel chemistry, where the monomers are combined under controlled conditions to form the desired macrocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the 11-membered ring .
Chemical Reactions Analysis
1,4,7-Trioxacycloundecane-8,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents for these reactions include alkyl halides and strong bases.
Complexation: The compound forms stable complexes with metal ions, particularly bismuth ions, through host-guest complexation chemistry.
Scientific Research Applications
1,4,7-Trioxacycloundecane-8,11-dione has several scientific research applications:
Chemistry: It is used in the synthesis of macrocyclic hydrogels that exhibit high selectivity for metal ions, particularly bismuth ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies involving metal ion transport and storage.
Medicine: Research is ongoing to explore its potential in drug delivery systems, where its macrocyclic structure can encapsulate therapeutic agents and release them in a controlled manner.
Mechanism of Action
The mechanism of action of 1,4,7-Trioxacycloundecane-8,11-dione primarily involves its ability to form stable complexes with metal ions. The oxygen atoms and ketone groups in the ring structure act as donor sites, coordinating with metal ions to form stable chelate complexes. This host-guest complexation mechanism is highly selective, allowing the compound to capture specific metal ions from a mixture of different ions .
Comparison with Similar Compounds
1,4,7-Trioxacycloundecane-8,11-dione is unique due to its specific ring size and the presence of three oxygen atoms and two ketone groups. Similar compounds include:
Crown Ethers: These are macrocyclic compounds with multiple ether groups, known for their ability to complex with metal ions. they typically lack the ketone groups present in this compound.
Cyclodextrins: These are cyclic oligosaccharides that can form host-guest complexes with various molecules. Unlike this compound, cyclodextrins are composed of glucose units and do not contain ketone groups.
Calixarenes: These are macrocyclic compounds with phenolic units linked by methylene bridges.
Properties
CAS No. |
7357-94-0 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1,4,7-trioxacycloundecane-8,11-dione |
InChI |
InChI=1S/C8H12O5/c9-7-1-2-8(10)13-6-4-11-3-5-12-7/h1-6H2 |
InChI Key |
QKQPBZPCABVALD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCOCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


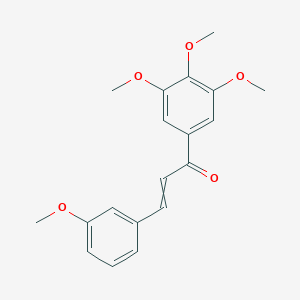
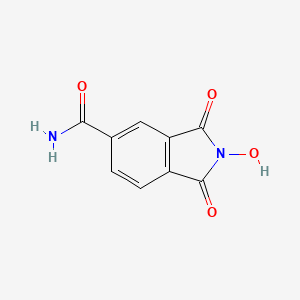
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
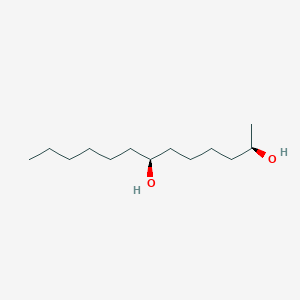
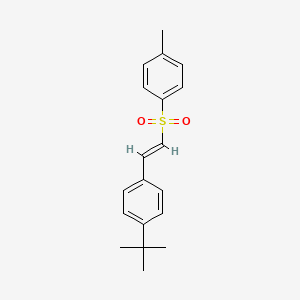
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)

![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)
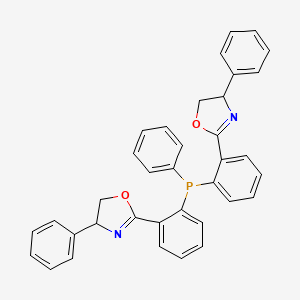
![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)
![2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B15158080.png)
![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)
